2-(3-Butyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-4-(3-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione
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Overview
Description
2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.
Formation of the Oxadiazole Ring: This step may involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is often obtained by coupling the thiazole and oxadiazole intermediates under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Polymer Chemistry: Incorporation into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-PHENYL-1,2,4-OXADIAZOLANE-3,5-DIONE: Lacks the chlorophenyl group, which may affect its reactivity and applications.
2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE: Contains a methoxy group instead of a chloro group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the chlorophenyl group in 2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE may confer unique reactivity and biological activity compared to similar compounds. This structural feature could influence its binding interactions, stability, and overall efficacy in various applications.
Properties
Molecular Formula |
C17H20ClN3O3S2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(3-butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(3-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-4-5-9-19-13(17(2,3)26-16(19)25)21-14(22)20(15(23)24-21)12-8-6-7-11(18)10-12/h6-8,10,13H,4-5,9H2,1-3H3 |
InChI Key |
CFWPBDBOXNYRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C(SC1=S)(C)C)N2C(=O)N(C(=O)O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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